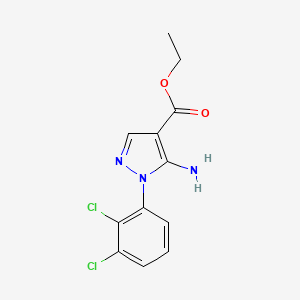
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Descripción general
Descripción
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as (OH)2MeIm-NTF2, is an ionic liquid and NHC precatalyst . Its empirical formula is C6H7F6N3O6S2 and it has a molecular weight of 395.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cationic 1,3-dihydroxy-2-methylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide . The InChI string isInChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 . Physical And Chemical Properties Analysis
This compound is a liquid with a melting point of 72 °C . It has a molecular weight of 395.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 13, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Crystal Structures and Hydrogen Bonding
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide exhibits distinct crystal structures and is involved in complex hydrogen bonding. The crystal structures of this compound, along with similar salts, have been determined, displaying monoclinic and triclinic space groups. These structures are stabilized by various hydrogen bonds, such as N-H···O, O-H···N, and O-H···O. These intricate bonding patterns contribute to the unique properties of these compounds, making them a subject of interest for scientific research (Bentivoglio et al., 2009).
Electrochemical Applications
The compound's derivatives have demonstrated promising applications in electrochemical devices. A notable example includes the use of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in lithium-ion battery electrolytes, which benefits from its large diffusion coefficient and a wide operational temperature range. This signifies the potential of this compound derivatives in enhancing the performance and efficiency of energy storage systems (Sundari et al., 2022).
Material Science and Separation Technology
The compound and its variations have been explored for their role in material science and separation technology. For instance, a form of "frozen" ionic liquid based on 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been used for the microextraction of environmental pollutants. The solid-state and ultra-hydrophobicity of this material make it an effective sorbent for capturing and analyzing complex compounds (Pang et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of (OH)2MeIm-NTF2 are bacterial cells, specifically Streptococcus species . These bacteria are common in various environments and can cause a range of diseases in humans.
Mode of Action
(OH)2MeIm-NTF2 is an ionic liquid that exhibits antimicrobial activity It interacts with bacterial cells, causing changes that inhibit their growth
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The primary result of (OH)2MeIm-NTF2’s action is the inhibition of bacterial growth. In a study, it was found to have a growth inhibitory effect against Streptococcus species isolated from groundwater .
Action Environment
The action of (OH)2MeIm-NTF2 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxy-2-methylimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFGWWOHFMUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746181 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215211-93-0 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying antimicrobial activity in groundwater, and how does 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide play a role in this context?
A: Access to safe drinking water is crucial, especially in developing countries where untreated groundwater often serves as the primary source. [] This reliance on untreated water raises concerns about waterborne infections and the spread of antibiotic-resistant bacteria. [] The research highlights the alarming presence of multi-drug resistant Streptococcus species in groundwater intended for human consumption. [] In this context, exploring alternative antimicrobial agents like this compound becomes crucial. This ionic liquid demonstrated promising antimicrobial activity against the isolated Streptococcus strains, inhibiting their growth even at low concentrations. [] This finding opens avenues for further research into its potential as a safe and effective solution for water disinfection or as a novel antimicrobial agent.
Q2: How does the antimicrobial effectiveness of this compound compare to traditional antibiotics against the Streptococcus species found in the study?
A: The study reveals a concerning level of antibiotic resistance among the isolated Streptococcus species. [] Alarmingly, all isolates from certain locations exhibited resistance to penicillin G, and a significant proportion showed resistance to vancomycin. [] In contrast, this compound demonstrated promising results, inhibiting the growth of all tested isolates. [] Furthermore, its efficacy increased with higher concentrations, suggesting a dose-dependent effect. [] These findings highlight the potential of this ionic liquid as a viable alternative to conventional antibiotics, especially against drug-resistant strains.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
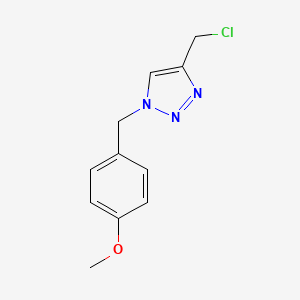
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
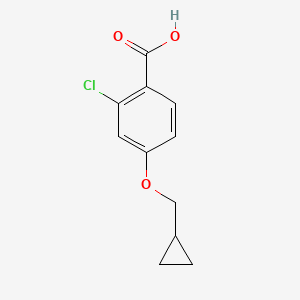
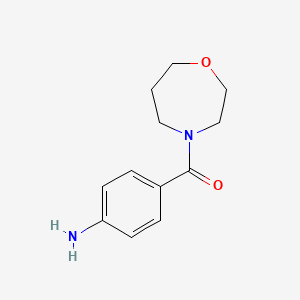
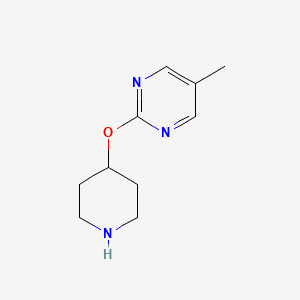
![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
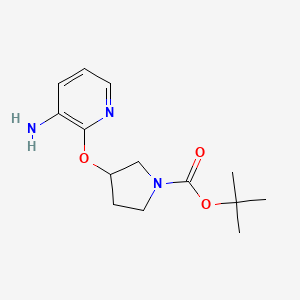
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
